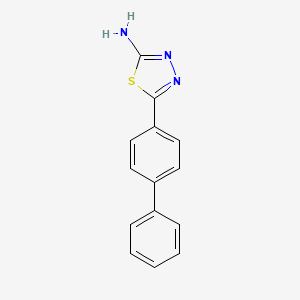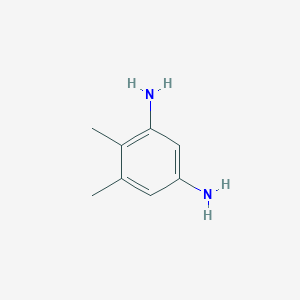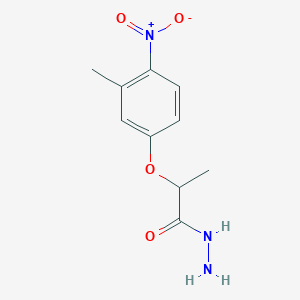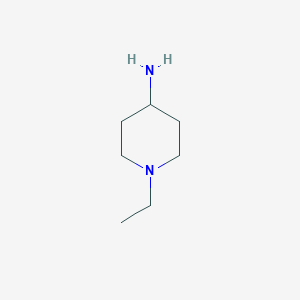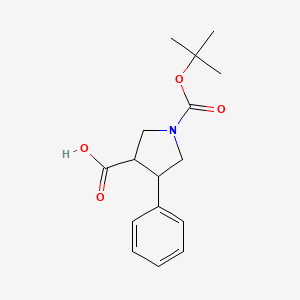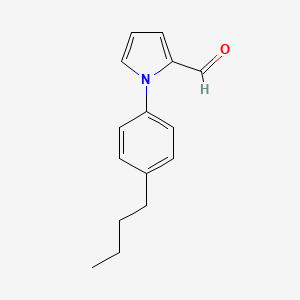
1-(4-丁基苯基)-1H-吡咯-2-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the Vilsmeier-Haack reagent has been utilized to synthesize a series of novel pyrazole carbaldehydes, which are structurally related to pyrrole carbaldehydes . Additionally, carbohydrates can be converted into N-substituted pyrrole-2-carbaldehydes (pyrralines) through a one-pot reaction with primary amines and oxalic acid in DMSO at 90 °C . This method provides a sustainable approach to generating pyrrole-fused poly-heterocyclic compounds, which could be further transformed into natural pyrrole alkaloid products.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic and computational techniques. For example, the structure of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, was optimized using both Hartree-Fock and Density Functional Theory calculations, and its vibrational frequencies were assigned through experimental and theoretical infrared spectroscopy . Similarly, the crystal structure of 2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde revealed the spatial arrangement of the pyrrole and phenyl rings and the orientation of aldehyde groups .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, 1-(2-isocyanophenyl)pyrrole can be converted to pyrrolo[1,2-a]quinoxaline using a Lewis acid catalyst . This transformation demonstrates the reactivity of the pyrrole ring towards electrophilic substitution reactions, which is a common pathway for functionalizing pyrrole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents on the pyrrole ring, such as aldehyde groups, can affect the compound's polarity, reactivity, and intermolecular interactions. For example, in the crystal structure of 2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde, molecules are linked into a three-dimensional framework by C—H⋯O hydrogen bonds, indicating the potential for solid-state interactions . The electronic properties, such as charge distribution and potential sites for nucleophilic or electrophilic attack, can be mapped using molecular electrostatic potential analysis, as demonstrated for a fluorophenyl pyrazole carbaldehyde derivative .
科学研究应用
合成和表征
合成和抗菌活性: 研究表明,使用杂芳基吡唑衍生物(包括与 1H-吡咯-2-甲醛相关的化合物)开发了新型壳聚糖席夫碱。对这些碱进行了表征,并评估了其对各种细菌和真菌的抗菌活性,展示了此类化合物在抗菌应用中的潜力 (Hamed 等人,2020)。
通过 NMR 和 DFT 计算进行结构分析: 使用 NMR 光谱和 DFT 计算研究了 1-乙烯基吡咯-2-甲醛异构体的结构特征。这项研究提供了有关分子内氢键效应的见解,这对于理解这些化合物的性质至关重要 (Afonin 等人,2009)。
在聚合和催化中的应用
单分子磁体: 相关化合物 1-甲基-1H-吡咯-2-甲醛肟的应用已在顺磁性过渡金属离子的配位中得到证明,导致形成具有单分子磁性行为的桶状簇 (Giannopoulos 等人,2014)。
荧光苯并咪唑的合成: 一项研究报告了通过 1-乙烯基-1H-吡咯-2-甲醛的缩合合成 1-乙烯基吡咯-苯并咪唑集合。所得化合物显示出强烈的荧光,表明它们在光电应用中的潜力 (Trofimov 等人,2009)。
生物和医学应用
在癌症研究中的细胞毒活性: 1H-吡咯-2-甲醛与苯基乙腈的 Knoevenagel 缩合导致发现 3-取代-(1H-吡咯-2-基)丙烯腈,具有广谱细胞毒性,特别是对乳腺癌细胞系 (Otaibi 等人,2014)。
阴离子结合特性: 合成了四(1H-吡咯-2-甲醛)受体,发现它们具有可调谐的阴离子结合特性。这表明在生化分析和传感技术开发中的潜在应用 (Deliomeroglu 等人,2014)。
晶体学和材料科学
晶体的表征: 对吡咯-2-甲醛异烟酰腙晶体的研究揭示了有关分子内和分子间相互作用的关键信息,为新材料和药物的开发提供了宝贵的见解 (Safoklov 等人,2002)。
铝和锌配合物的合成: 关于 1H-吡咯-2-甲醛与喹啉-8-胺反应的研究导致了铝和锌配合物的合成。对这些配合物在聚合过程中的催化活性进行了评估,显示了在材料科学和催化中的潜在应用 (Qiao 等人,2011)。
安全和危害
未来方向
The future directions for research into similar compounds are vast. For example, Schiff-base ligands, which are similar to the compound , have been shown to have extensive applications in biology, biochemistry, and medicine . Additionally, there is ongoing research into the development of efficient blue PeLEDs .
属性
IUPAC Name |
1-(4-butylphenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-3-5-13-7-9-14(10-8-13)16-11-4-6-15(16)12-17/h4,6-12H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXGMRGYTBBAKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

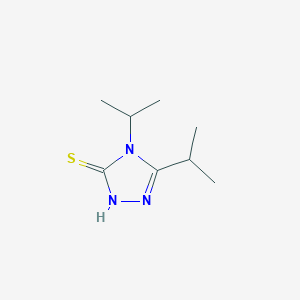

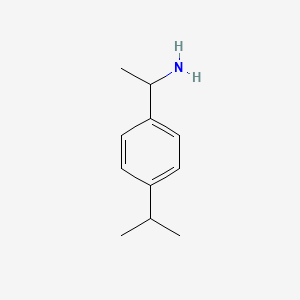
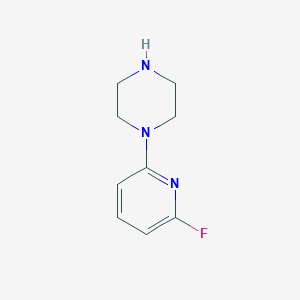
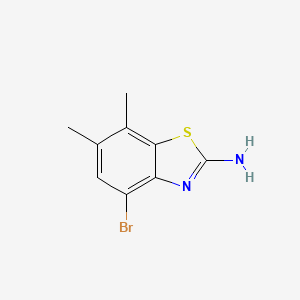
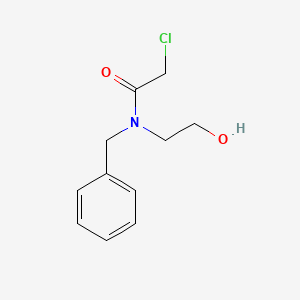
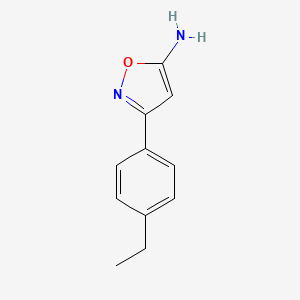
![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)
